[4-(Ethanesulfonyl)-3-fluorophenyl]methanamine
Overview
Description
[4-(Ethanesulfonyl)-3-fluorophenyl]methanamine: is an organic compound that features a fluorine atom, an ethanesulfonyl group, and a methanamine group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Ethanesulfonyl)-3-fluorophenyl]methanamine typically involves multiple steps:
Sulfonylation: The ethanesulfonyl group is introduced via sulfonylation, where ethanesulfonyl chloride reacts with the fluorinated benzene derivative in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, forming corresponding imines or nitriles.
Reduction: Reduction of the ethanesulfonyl group can yield ethanethiol derivatives.
Substitution: The aromatic ring can undergo further substitution reactions, such as halogenation or nitration, depending on the desired functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid in sulfuric acid.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Ethanethiol derivatives.
Substitution: Various halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Material Science: It can be incorporated into polymers to modify their physical properties, such as thermal stability and solubility.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry:
Chemical Manufacturing: The compound can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Agriculture: Potential use as a precursor for agrochemicals, including pesticides and herbicides.
Mechanism of Action
The mechanism by which [4-(Ethanesulfonyl)-3-fluorophenyl]methanamine exerts its effects depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, preventing substrate access and thus inhibiting enzyme activity.
Receptor Modulation: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
- [4-(Methylsulfonyl)-3-fluorophenyl]methanamine
- [4-(Ethanesulfonyl)-3-chlorophenyl]methanamine
- [4-(Ethanesulfonyl)-3-fluorophenyl]ethanamine
Uniqueness:
- Fluorine Substitution: The presence of the fluorine atom enhances the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its non-fluorinated analogs.
- Sulfonyl Group: The ethanesulfonyl group provides unique electronic properties, influencing the compound’s reactivity and interaction with biological targets.
Properties
IUPAC Name |
(4-ethylsulfonyl-3-fluorophenyl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO2S/c1-2-14(12,13)9-4-3-7(6-11)5-8(9)10/h3-5H,2,6,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWTVKLWMYSFTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)CN)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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